molecular formula C11H9FN2O B6385274 5-(2-Fluoro-5-methylphenyl)-2-hydroxypyrimidine CAS No. 1111108-28-1

5-(2-Fluoro-5-methylphenyl)-2-hydroxypyrimidine

Cat. No.: B6385274
CAS No.: 1111108-28-1
M. Wt: 204.20 g/mol
InChI Key: FHISKDNEFNSZNQ-UHFFFAOYSA-N
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Description

5-(2-Fluoro-5-methylphenyl)-2-hydroxypyrimidine is an organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a hydroxypyrimidine moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-5-methylphenyl)-2-hydroxypyrimidine typically involves the reaction of 2-fluoro-5-methylphenyl isocyanate with appropriate reagents under controlled conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-5-methylphenyl)-2-hydroxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

5-(2-Fluoro-5-methylphenyl)-2-hydroxypyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-5-methylphenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methylphenyl isocyanate
  • 5-Fluoro-2-methylphenyl isocyanate
  • 4-Fluorophenyl isocyanate

Uniqueness

5-(2-Fluoro-5-methylphenyl)-2-hydroxypyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both a fluorine atom and a hydroxypyrimidine moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

5-(2-fluoro-5-methylphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-7-2-3-10(12)9(4-7)8-5-13-11(15)14-6-8/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHISKDNEFNSZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686793
Record name 5-(2-Fluoro-5-methylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111108-28-1
Record name 5-(2-Fluoro-5-methylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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